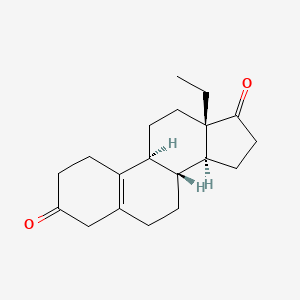

13-Ethylgon-5(10)en-3,17-dione

Übersicht

Beschreibung

. This impurity is monitored and studied to ensure the safety and efficacy of pharmaceutical products containing levonorgestrel.

Vorbereitungsmethoden

The synthesis of 13-Ethylgon-5(10)en-3,17-dione involves several steps, starting from the basic steroid structure. The preparation method typically includes:

Ketal Protection: Protecting the hydroxyl groups at specific positions.

Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the protected compound.

Dehalogenation: Removing the halogen atoms.

Methyl Etherification: Converting hydroxyl groups to methyl ethers.

Ethynylation: Adding ethynyl groups to the compound.

These steps are carried out under controlled conditions to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

13-Ethylgon-5(10)en-3,17-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride.

Substitution: Replacing one functional group with another, often using nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Overview

13-Ethylgon-5(10)en-3,17-dione is a steroid compound closely related to the levonorgestrel family, which is primarily recognized for its progestational activity. This compound has garnered attention in various scientific fields, particularly in pharmaceutical research, analytical chemistry, and toxicology. Its applications are significant in understanding hormonal balance and developing new therapeutic agents.

Pharmaceutical Research

This compound is extensively studied for its role in the stability and degradation of levonorgestrel-containing products. Research focuses on how this compound affects the efficacy and safety of hormonal medications. Studies have shown that compounds in the levonorgestrel family can interact with progesterone receptors, leading to alterations in hormonal signaling pathways crucial for reproductive health.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for developing and validating methods to detect and quantify impurities in pharmaceutical formulations. Methods such as high-performance liquid chromatography (HPLC) are commonly employed to ensure the quality of pharmaceutical products by monitoring the presence of this compound as an impurity.

Toxicology

Toxicological assessments are vital for evaluating the potential adverse effects of impurities like this compound in drug products. Research indicates that understanding the toxicological profile of this compound can help mitigate risks associated with its presence in pharmaceuticals.

Reaction Pathways

The compound undergoes various chemical reactions:

- Oxidation : Involves adding oxygen or removing hydrogen.

- Reduction : Involves adding hydrogen or removing oxygen.

- Substitution : Replacing one functional group with another.

Case Studies

- Pharmaceutical Stability Studies : Research has demonstrated that formulations containing levonorgestrel exhibit varying stability profiles depending on the presence of this compound as an impurity. These studies help inform best practices for drug formulation and storage conditions.

- Toxicological Assessments : A study evaluating the toxic effects of this compound found that while it possesses progestational properties, its presence in drug formulations must be carefully monitored to avoid adverse effects on patients.

Wirkmechanismus

The mechanism of action of 13-Ethylgon-5(10)en-3,17-dione is not as well-studied as that of levonorgestrel itself. it is known that levonorgestrel binds to progesterone and androgen receptors, inhibiting the release of gonadotropin-releasing hormone from the hypothalamus . This action prevents ovulation and alters the endometrial lining, making it less suitable for implantation.

Vergleich Mit ähnlichen Verbindungen

13-Ethylgon-5(10)en-3,17-dione can be compared with other impurities and related compounds, such as:

Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one.

Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one.

Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.

These impurities share structural similarities with this compound but differ in their specific functional groups and positions, which can affect their chemical behavior and biological activity.

Biologische Aktivität

13-Ethylgon-5(10)en-3,17-dione is a steroid compound primarily associated with the levonorgestrel family, which is known for its progestational activity. This compound plays a significant role in pharmaceutical research, particularly in the study of hormonal balance and its implications in various biological systems. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a steroid backbone with specific functional groups that influence its biological activity. The synthesis typically involves several steps including ketal protection, halogenation, hydroxylation, and ethynylation, ensuring high purity and yield of the final product.

Target and Mode of Action

As a member of the levonorgestrel family, this compound interacts primarily with progesterone receptors . This interaction leads to alterations in hormonal signaling pathways that are crucial for reproductive health. The compound exhibits significant progestational activity, which has been demonstrated through pharmacological evaluations in animal models .

Biochemical Pathways

The compound influences various hormonal pathways , particularly those involving progesterone. It has been shown to modulate gene expression related to reproductive functions and can affect the menstrual cycle and pregnancy outcomes .

Pharmacological Effects

The progestational effects of this compound have been studied extensively. Its ability to maintain pregnancy and regulate menstrual cycles makes it a vital compound in contraceptive formulations. The compound’s efficacy is often compared with other related steroids to assess its potency and side effects .

Toxicological Studies

Toxicological assessments indicate that while this compound is generally safe at therapeutic doses, higher concentrations may lead to adverse effects such as hormonal imbalances or reproductive issues. Studies have focused on understanding its safety profile when used in pharmaceutical applications .

Case Studies

- Case Study on Hormonal Regulation : A study evaluated the effects of this compound on hormone levels in female rats. Results indicated significant changes in progesterone levels post-administration, supporting its role as a potent progestin.

- Comparative Study : Research comparing this compound with other progestins revealed that it exhibited similar efficacy but varied side effect profiles. This study highlighted the importance of structural modifications in determining biological activity.

Data Table: Comparison of Progestins

| Compound | Progestational Activity | Side Effects | Therapeutic Use |

|---|---|---|---|

| This compound | High | Moderate hormonal imbalance | Contraceptive formulations |

| Levonorgestrel | Very High | Nausea, headache | Emergency contraception |

| Norethisterone | Moderate | Weight gain | Hormone replacement therapy |

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-13-ethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYOSZYGTZFADU-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4222-96-2 | |

| Record name | delta5(10)-Levodione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.5(10)-LEVODIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9JW7S2J9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.